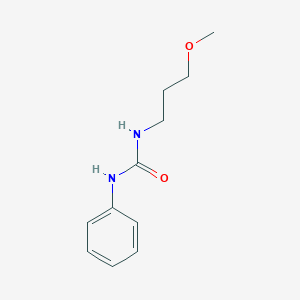
N-(3-methoxypropyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-N'-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as metobromuron and belongs to the class of urea herbicides.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-N'-phenylurea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and has been used in various crops, including rice, wheat, and corn. Apart from its herbicidal properties, this compound has also been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-N'-phenylurea involves the inhibition of photosynthesis in plants. This compound inhibits the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. This leads to the accumulation of reactive oxygen species, which ultimately results in the death of the plant.
Effets Biochimiques Et Physiologiques
N-(3-methoxypropyl)-N'-phenylurea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase. It also inhibits the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxypropyl)-N'-phenylurea in lab experiments is its high potency. This compound is effective at low concentrations, which makes it ideal for use in assays. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with care and to follow safety protocols when working with it.
Orientations Futures
There are several future directions for the study of N-(3-methoxypropyl)-N'-phenylurea. One area of research could be the development of new herbicides based on this compound. Another area of research could be the study of its potential applications in the field of medicine. Additionally, the mechanism of action of this compound could be further studied to gain a better understanding of its effects on plants and animals.
Conclusion:
N-(3-methoxypropyl)-N'-phenylurea is a chemical compound with potential applications in various fields. It has been extensively studied for its herbicidal properties and has also been found to exhibit anti-inflammatory and anti-tumor properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-methoxypropyl)-N'-phenylurea have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-N'-phenylurea involves the reaction of 3-methoxypropylamine with phenylisocyanate. The reaction takes place in the presence of a suitable solvent, such as toluene or dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography.
Propriétés
Nom du produit |
N-(3-methoxypropyl)-N'-phenylurea |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)-3-phenylurea |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
Clé InChI |
WPURSNWPUCFKRH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)NC1=CC=CC=C1 |
SMILES canonique |
COCCCNC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




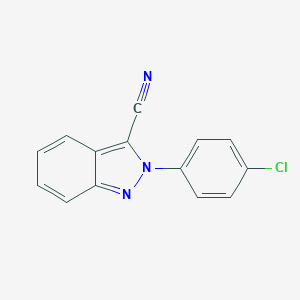

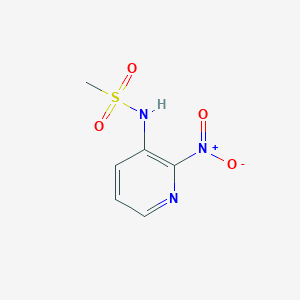
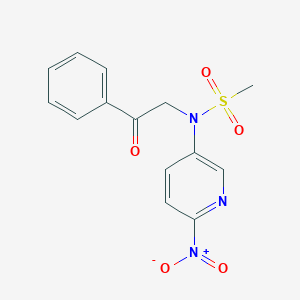
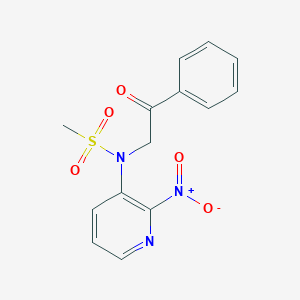
![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)
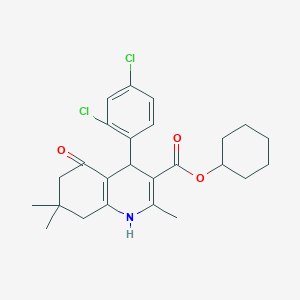
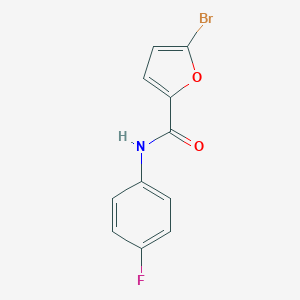
![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
